(3S,5S)-5-methylmorpholine-3-carboxamide
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Overview
Description
(3S,5S)-5-methylmorpholine-3-carboxamide is a chiral compound with significant applications in medicinal chemistry and organic synthesis. It is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. The compound’s stereochemistry, indicated by the (3S,5S) configuration, plays a crucial role in its biological activity and interactions.
Mechanism of Action
Target of Action
The primary target of (3S,5S)-5-methylmorpholine-3-carboxamide is the calcitonin gene-related peptide (CGRP) receptor . CGRP receptors are implicated in various physiological processes, including vasodilation and pain transmission . They are particularly relevant in the context of migraine pathophysiology .
Mode of Action
This compound acts as an antagonist of the CGRP receptor . By binding to these receptors, it prevents the action of CGRP, a molecule that has been implicated in the pathophysiology of migraines . This antagonistic action helps to prevent migraine headaches .
Biochemical Pathways
It is known that cgrp plays a crucial role in several biochemical pathways, particularly those involved in pain transmission and vasodilation . By antagonizing the CGRP receptor, this compound may affect these pathways, potentially leading to a reduction in migraine symptoms .
Pharmacokinetics
Similar compounds, such as atogepant, another cgrp receptor antagonist, are known to be rapidly absorbed and exhibit dose-proportional pharmacokinetics . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more comprehensive understanding.
Result of Action
The primary result of the action of this compound is the prevention of migraine headaches . By antagonizing the CGRP receptor, it helps to prevent the vasodilation and pain transmission that are characteristic of migraines .
Biochemical Analysis
Biochemical Properties
(3S,5S)-5-methylmorpholine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with 5′-nucleotidases, which are enzymes that catalyze the hydrolytic dephosphorylation of ribonucleotides and deoxyribonucleotides to their respective nucleosides and phosphate . This interaction is crucial for the regulation of nucleotide pools and cellular metabolism. Additionally, this compound may interact with other phosphorylated metabolites, influencing various metabolic pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of glucose transporters such as GLUT4, which are essential for glucose uptake and metabolism in cells . This modulation can impact cellular energy production and overall metabolic activity. Furthermore, this compound may play a role in immune cell function by interacting with cytokines and other signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby regulating the availability of nucleotides for DNA and RNA synthesis . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound may undergo degradation under certain conditions, affecting its long-term efficacy and cellular function . Additionally, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function. At higher doses, it may cause toxic or adverse effects, such as disruptions in metabolic pathways and cellular damage . It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of nucleotides and other phosphorylated compounds . These interactions can influence metabolic flux and the levels of various metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate metabolic pathways and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methylmorpholine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a protected amino acid or a morpholine derivative.
Cyclization: The precursor undergoes cyclization to form the morpholine ring.
Amidation: The cyclized product is then subjected to amidation, where an amide group is introduced.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated morpholine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3S,5S)-5-methylmorpholine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It is employed in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound is used in studies investigating enzyme interactions and receptor binding due to its unique stereochemistry.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-methylmorpholine-3-carboxamide: The enantiomer of (3S,5S)-5-methylmorpholine-3-carboxamide, with different stereochemistry and potentially different biological activity.
(3S,5S)-5-ethylmorpholine-3-carboxamide: A similar compound with an ethyl group instead of a methyl group, which may affect its chemical properties and interactions.
(3S,5S)-5-methylmorpholine-3-carboxylic acid: The carboxylic acid derivative of the compound, which can be used as a precursor in further synthesis.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral auxiliary and its applications in medicinal chemistry make it a valuable compound in various fields of research.
Properties
CAS No. |
1932628-30-2 |
---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.